2-Fluoro-3-methyl-6-propoxybenzaldehyde
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Overview
Description
2-Fluoro-3-methyl-6-propoxybenzaldehyde is an organic compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol It is characterized by the presence of a fluorine atom, a methyl group, and a propoxy group attached to a benzaldehyde core
Preparation Methods
The synthesis of 2-Fluoro-3-methyl-6-propoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methylbenzaldehyde and propyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). A base such as potassium carbonate (K2CO3) is used to facilitate the nucleophilic substitution reaction.
Procedure: The 2-fluoro-3-methylbenzaldehyde is reacted with propyl bromide in the presence of the base and solvent. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.
Chemical Reactions Analysis
2-Fluoro-3-methyl-6-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Scientific Research Applications
2-Fluoro-3-methyl-6-propoxybenzaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the development of fluorescent probes for biological imaging and detection.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methyl-6-propoxybenzaldehyde depends on its specific application
Enzyme Inhibition: It can act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate binding.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
Fluorescent Labeling: It can be used as a fluorescent label to tag biomolecules, allowing for their visualization and tracking in biological systems.
Comparison with Similar Compounds
2-Fluoro-3-methyl-6-propoxybenzaldehyde can be compared with other similar compounds, such as:
2-Fluoro-3-methoxybenzaldehyde: This compound has a methoxy group instead of a propoxy group, which can affect its reactivity and applications.
3-Fluoro-2-methylbenzoic acid: This compound has a carboxylic acid group instead of an aldehyde group, leading to different chemical properties and uses.
2-Fluoro-3-methylbenzaldehyde: This compound lacks the propoxy group, which can influence its solubility and reactivity.
Properties
Molecular Formula |
C11H13FO2 |
---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-fluoro-3-methyl-6-propoxybenzaldehyde |
InChI |
InChI=1S/C11H13FO2/c1-3-6-14-10-5-4-8(2)11(12)9(10)7-13/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
TXCIWBMFGFJRAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)C)F)C=O |
Origin of Product |
United States |
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